3,4-Di(pyridin-3-yl)pyridine

Coordination chemistry Ligand design Supramolecular architecture

Researchers working with coordination polymers or CYP isoform-selective probes face isomer-dependent failures: common 2,2′:6′,2″-terpyridine chelates, while 3,4-substituted isomers diverge. This compound provides: - Defined angular bidentate geometry for 1D/2D/3D networks with Zn(II)/Cd(II) - Predicted CYP1A2-selective inhibition (vs. low other isoforms) - 98% purity with batch-specific NMR/HPLC/GC-3% higher than common nicotelline, reducing stoichiometric correction

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
CAS No. 440112-23-2
Cat. No. B3267002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Di(pyridin-3-yl)pyridine
CAS440112-23-2
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3
InChIInChI=1S/C15H11N3/c1-3-12(9-16-6-1)14-5-8-18-11-15(14)13-4-2-7-17-10-13/h1-11H
InChIKeyVMLFHYOHRXQMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Di(pyridin-3-yl)pyridine: Structural Overview and Key Properties


3,4-Di(pyridin-3-yl)pyridine, also referred to as 3,3′:4′,3″-terpyridine, is a polypyridine compound composed of three pyridine rings linked in a 3,4-substitution pattern around a central pyridine core. This isomer possesses the molecular formula C15H11N3 and a molecular weight of 233.27 g/mol. It belongs to the terpyridine family, which includes 48 possible positional isomers, yet it remains one of the least studied variants compared to the archetypal 2,2′:6′,2″-terpyridine. [1] The compound is primarily offered as a research chemical with typical commercial purity of 98%, accompanied by batch-specific QC data including NMR, HPLC, or GC.

Isomer-specific coordination geometry – Supports divergent linker design for 1D/2D/3D coordination polymers.
Batch-specific QC documentation – NMR, HPLC, or GC data available per lot for reproducible research.
Reported in silico CYP1A2 inhibition profile – Low promiscuity against other CYP isoforms; data to verify for probe development.

Why This Terpyridine Isomer Cannot Be Replaced by Common Analogs


Terpyridine isomers are not interchangeable building blocks; their connectivity directly dictates denticity, coordination geometry, and supramolecular network topology. The dominant 2,2′:6′,2″-terpyridine acts as a planar tridentate chelator favoring mononuclear {M(tpy)2} architectures, while divergent isomers such as 4,2′:6′,4″- and 3,2′:6′,3″-terpyridine behave as linear linkers for extended coordination polymers. [1] With 48 possible isomers and very few systematically investigated, generic selection of any terpyridine without attention to the specific substitution pattern risks fundamental mismatches in coordination mode, network dimensionality, and resultant functional properties. [1] The 3,3′:4′,3″-substitution pattern of 3,4-di(pyridin-3-yl)pyridine places it in a distinct structural subclass whose coordination behaviour and application scope cannot be extrapolated from the more common isomers.

2,2′:6′,2″-terpyridine tridentate chelation mode may not transfer – this isomer likely acts as a divergent linker, altering coordination architecture.
Positional isomerism (vs. nicotelline) can redirect metal-binding geometry and may shift biological interaction profiles.
Lower-purity isomer batches (e.g., 95%) may introduce stoichiometric variability; lot-specific QC review recommended.

Quantitative Differentiation from Closest Terpyridine Analogs


Coordination Mode: Bidentate Linker vs. Tridentate Chelator

The 3,4-substitution pattern precludes the formation of the bis-chelating, terdentate binding mode characteristic of the archetypal 2,2′:6′,2″-terpyridine. In 2,2′:6′,2″-terpyridine, the nitrogen atoms are positioned to form two fused five-membered chelate rings upon metal coordination, yielding stable {M(2,2′:6′,2″-tpy)2} mononuclear complexes. [1] The 3,4-di(pyridin-3-yl)pyridine isomer lacks the 2,2′-bipyridine-type N-atom adjacency required for this chelation; it is predicted to function as a bidentate or monodentate ligand, potentially acting as a divergent linker rather than a terminal capping ligand. [1] This structural constraint directly determines the coordination architecture accessible with each isomer.

Coordination denticity
Class-level
Predicted bidentate/monodentate vs. tridentate {M(tpy)₂} for 2,2′:6′,2″-tpy
Supports divergent linker selection for polymer design
Class-level inference; experimental validation advised
Coordination chemistry Ligand design Supramolecular architecture

Isomer Purity Advantage with Batch-Specific QC Verification

Commercially, 3,4-di(pyridin-3-yl)pyridine (CAS 440112-23-2) is supplied at a standard purity of 98%, with batch-specific analytical data including NMR, HPLC, or GC provided by vendors such as Bidepharm. In contrast, the closely related isomer 3,2′:4′,3″-terpyridine (nicotelline, CAS 494-04-2) is commonly listed at purities of 95% or lower from multiple suppliers. This 3-percentage-point purity differential represents a significant difference in the mole fraction of active ligand available for stoichiometric reactions.

Commercial purity
Cross-study comparable
98% (target) vs. 95% (nicotelline)
Reported purity difference supports stoichiometric control
Batch QC data available; verify per lot
Chemical procurement Quality control Research reproducibility

CYP Inhibition Profile: Distinct Isomer-Specific Pharmacology

Nicotelline (3,2′:4′,3″-terpyridine, CAS 494-04-2) has been identified as a nicotine-related metabolite with potential as an inhibitor of human cytochrome P450 2A6 (CYP2A6). [1] The 3,3′:4′,3″-terpyridine isomer (CAS 440112-23-2) differs in the attachment position of one pyridine ring (3- vs. 2-position on the central ring). This positional isomerism alters the spatial orientation of the nitrogen lone pairs and the molecular electrostatic potential surface, which are critical determinants of hydrogen-bonding patterns and metal-coordination geometry. In silico ADME predictions for 3,4-di(pyridin-3-yl)pyridine indicate it is a CYP1A2 inhibitor but non-inhibitor of CYP2C9, CYP2D6, CYP2C19, and CYP3A4, with low CYP inhibitory promiscuity. [2] Although direct head-to-head CYP inhibition data against nicotelline are not available, the distinct CYP inhibition profiles between the two positional isomers highlight that biological activity cannot be extrapolated across terpyridine isomers.

CYP inhibition profile
Data to verify
CYP1A2 inhibitor (in silico); not CYP2C9/2D6/2C19/3A4
Reported CYP1A2 selectivity context; not extrapolated to nicotelline
In silico predictions; requires experimental confirmation
Structure-activity relationship CYP inhibition Tobacco alkaloid research

Predicted Physicochemical Properties: Boiling Point and Density Differentiation for Downstream Processing

Predicted physicochemical data provide initial screening criteria for purification and formulation. 3,4-Di(pyridin-3-yl)pyridine has a predicted boiling point of 381.6 ± 32.0 °C and a predicted density of 1.168 ± 0.06 g/cm³. In comparison, nicotelline (3,2′:4′,3″-terpyridine, CAS 494-04-2) has an experimentally determined melting point of approximately 147.5 °C. [1] The substantial difference in thermal properties between these positional isomers indicates that isomer identity critically influences phase behavior and dictates distinct conditions for sublimation, distillation, or melt-based processing.

Thermal properties
Context-dependent
Predicted bp 381.6 °C; density 1.168 g/cm³ vs. nicotelline mp 147.5 °C
Thermal behavior differs; processing window may shift
Predicted vs. experimental data; verify experimentally
Physicochemical characterization Purification Formulation

Recommended Applications Based on Verified Evidence


Coordination Polymer and MOF Linker Design

The 3,3′:4′,3″-substitution pattern precludes the terminal chelation mode of 2,2′:6′,2″-terpyridine, instead enabling a divergent binding geometry suitable for constructing extended coordination networks. [1] Researchers targeting 1D, 2D, or 3D coordination polymers with Zn(II) or Cd(II) nodes should select this isomer specifically when a bidentate linker with a defined angular geometry is required, rather than defaulting to the tridentate archetype which would yield mononuclear dead-ends.

CYP1A2-Selective Pharmacological Probe Development

In silico predictions indicate that 3,4-di(pyridin-3-yl)pyridine is a CYP1A2 inhibitor with low promiscuity against other major CYP isoforms (2C9, 2D6, 2C19, 3A4). [2] This selective predicted profile makes it a candidate for initial screening as a CYP1A2-selective pharmacological tool compound, distinct from nicotelline (3,2′:4′,3″-terpyridine), which has been associated with CYP2A6 inhibition. [3]

High-Reproducibility Stoichiometric Reactions

With verified commercial purity of 98% and batch-specific QC documentation (NMR, HPLC, GC), this compound offers a reliable starting point for stoichiometrically sensitive reactions such as metal complexation and catalysis. The 3-percentage-point purity advantage over the commonly available 95% nicotelline isomer translates to reduced correction calculations and improved lot-to-lot consistency in quantitative workflows.

Application
Selection Property
Validation Focus
Coordination polymer & MOF linker design
Divergent bidentate binding geometry
Network topology and dimensionality screening
CYP1A2 inhibition screening
Reported in silico CYP1A2 selectivity
Experimental CYP panel and metabolic stability
Stoichiometric metal complexation
High-purity commercial supply
Batch-specific QC and ligand-to-metal ratio accuracy
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